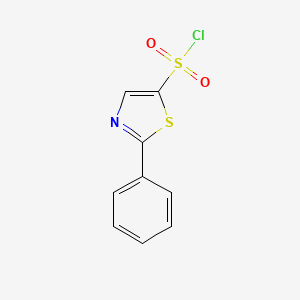

2-Phenyl-1,3-thiazole-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKPEEKDKYZSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137903-79-6 | |

| Record name | 2-phenyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Thiazole Heterocyclic Chemistry

Thiazole (B1198619) is an aromatic, five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. globalresearchonline.netwjrr.orgneliti.com This ring system is a fundamental building block in a vast array of biologically active natural and synthetic products. globalresearchonline.netbritannica.com The thiazole nucleus is structurally related to other azoles like imidazole (B134444) and oxazole, where the sulfur atom is replaced by nitrogen or oxygen, respectively. wjrr.orgneliti.com Its aromaticity contributes to its stability, while the presence of both sulfur and nitrogen atoms imparts unique chemical properties and reactivity. numberanalytics.com

The significance of the thiazole scaffold is underscored by its presence in essential biomolecules, such as thiamine (B1217682) (vitamin B1), and in a wide range of pharmaceuticals. neliti.combritannica.comresearchgate.net Derivatives of thiazole have been developed as effective agents for various therapeutic applications, including as anti-inflammatory, anti-HIV, antifungal, and antineoplastic agents. globalresearchonline.net The versatility of the thiazole ring allows for modifications at various positions, enabling chemists to synthesize new molecules with potent and specific biological activities. globalresearchonline.netnih.gov Consequently, the thiazole ring system is a subject of continuous and intensive investigation in medicinal and synthetic organic chemistry. globalresearchonline.netwjrr.org 2-Phenyl-1,3-thiazole-5-sulfonyl chloride is one such derivative, featuring a phenyl group at the 2-position and a reactive sulfonyl chloride group at the 5-position, making it a valuable intermediate for further chemical elaboration.

Significance of the Sulfonyl Chloride Functionality in Organic Synthesis

The sulfonyl chloride (-SO₂Cl) group is a highly important functional group in organic synthesis, primarily serving as a versatile electrophilic reagent. magtech.com.cnmolport.com Sulfonyl chlorides are widely used as key intermediates for the preparation of numerous other sulfur-containing compounds, most notably sulfonamides, sulfonate esters, and sulfones. magtech.com.cnmolport.comnih.gov Their utility stems from the high reactivity of the sulfur-chlorine bond, which is susceptible to nucleophilic attack by a wide range of nucleophiles such as amines, alcohols, and thiols. molport.com

The reaction of a sulfonyl chloride with a primary or secondary amine is a common and reliable method for the synthesis of sulfonamides, a class of compounds with extensive applications in medicinal chemistry. molport.comiaea.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. molport.com Similarly, reaction with alcohols yields sulfonate esters. molport.com The sulfonyl chloride group offers advantages over other reagents due to its stability and selectivity in introducing various functional groups into organic molecules. molport.com In the context of 2-Phenyl-1,3-thiazole-5-sulfonyl chloride, this functional group provides a reactive handle for attaching the thiazole (B1198619) core to other molecular fragments, enabling the construction of complex molecules with potential biological activity. researchgate.net

Defined Scope and Objectives of Research on 2 Phenyl 1,3 Thiazole 5 Sulfonyl Chloride

Established Pathways for Thiazole Sulfonyl Chloride Synthesis

The principal methods for the synthesis of this compound involve direct chlorosulfonation of the thiazole ring, transformation of sulfur-containing precursors, or conversion of an amino group via a diazotization-sulfonylation sequence.

Chlorosulfonation of 2-Phenyl-1,3-thiazole Precursors

Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The regioselectivity of the reaction on the 2-phenyl-1,3-thiazole ring is a critical consideration. Theoretical calculations and experimental evidence for similar heterocyclic systems suggest that the C5 position of the thiazole ring is susceptible to electrophilic attack due to the directing effects of the sulfur and nitrogen atoms.

The reaction generally proceeds by treating 2-phenyl-1,3-thiazole with an excess of chlorosulfonic acid, often at elevated temperatures. The reaction mixture is then quenched, typically by pouring it onto ice, to precipitate the sulfonyl chloride product.

Table 1: General Conditions for Chlorosulfonation

| Parameter | Condition |

| Reagent | Chlorosulfonic acid |

| Stoichiometry | Excess |

| Temperature | 50-100 °C |

| Reaction Time | 1-4 hours |

| Work-up | Quenching on ice |

It is important to note that the harsh acidic conditions of this reaction can sometimes lead to side reactions or decomposition of the starting material, and careful optimization of the reaction conditions is often necessary to achieve good yields.

Oxidative Chlorination Approaches from Thiol or Sulfide Derivatives

An alternative and often milder approach to the synthesis of sulfonyl chlorides is the oxidative chlorination of a corresponding thiol or a precursor such as a sulfide. This method offers the advantage of unambiguous regiochemistry, as the sulfur functionality is introduced at the desired position prior to its conversion to the sulfonyl chloride.

For the synthesis of this compound, this pathway would commence with the preparation of 2-phenyl-1,3-thiazole-5-thiol. The thiol can then be subjected to oxidative chlorination using various reagents. A common method involves the use of chlorine gas in an acidic aqueous medium or other chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a chloride source.

A related strategy involves the oxidative chlorination of a more stable precursor, such as a benzyl (B1604629) sulfide. For instance, the synthesis of the regioisomeric 5-phenyl-1,3-thiazole-4-sulfonyl chloride has been reported via the oxidative chlorination of the corresponding benzyl 5-phenyl-1,3-thiazol-4-yl sulfide. This suggests a viable route where 5-(benzylthio)-2-phenyl-1,3-thiazole could be oxidized to the target sulfonyl chloride.

Table 2: Reagents for Oxidative Chlorination of Thiols/Sulfides

| Oxidizing/Chlorinating Agent | Typical Conditions |

| Chlorine (Cl₂) | Aqueous HCl or acetic acid, 0 °C to room temperature |

| N-Chlorosuccinimide (NCS) / HCl | Acetonitrile (B52724) or acetic acid, room temperature |

| Hydrogen peroxide / Thionyl chloride | Mild conditions, high reactivity |

Sandmeyer-type Reactions Involving Anilines

The Sandmeyer reaction provides a versatile method for the introduction of a wide range of functional groups onto an aromatic or heteroaromatic ring via a diazonium salt intermediate. This approach is applicable to the synthesis of this compound, provided that the precursor, 5-amino-2-phenyl-1,3-thiazole, is accessible.

The synthesis of 5-amino-2-phenyl-1,3-thiazole can be achieved through various established methods for aminothiazole synthesis. Once obtained, the amino group is diazotized using a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst and a chloride source to yield the sulfonyl chloride. Modern variations of this reaction utilize stable SO₂ surrogates, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can improve the safety and scalability of the process. researchgate.net

Table 3: Key Steps in the Sandmeyer-type Synthesis

| Step | Reagents and Conditions |

| Diazotization | 5-amino-2-phenyl-1,3-thiazole, NaNO₂, aq. HCl, 0-5 °C |

| Sulfonylation | Aryl diazonium salt, SO₂ (or surrogate like DABSO), CuCl/CuCl₂, HCl |

This method is particularly advantageous for producing sulfonyl chlorides with a wide range of functional groups on the aromatic ring, as the reaction conditions are often milder than direct chlorosulfonation. researchgate.netresearchgate.net

Alternative and Emerging Synthetic Routes

Recent advancements in organic synthesis have led to the development of new methods for the preparation of aryl sulfonyl chlorides. One such emerging strategy is the palladium-catalyzed Suzuki-Miyaura coupling of an aryl boronic acid with a sulfur-containing coupling partner.

For the synthesis of this compound, this would involve the preparation of 2-phenyl-1,3-thiazole-5-boronic acid or its corresponding pinacol (B44631) ester. This intermediate could then be coupled with a sulfonyl chloride precursor under palladium catalysis. While this approach is still developing, it offers the potential for a highly modular and functional group tolerant synthesis. The synthesis of a similar compound, 2-methyl-thiazole-5-boronic acid pinacol ester, has been reported, suggesting the feasibility of preparing the necessary 2-phenyl-1,3-thiazole-5-boronic acid precursor.

Optimization of Reaction Conditions and Process Parameters

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Solvent Effects on Synthetic Efficiency

The choice of solvent can significantly influence the outcome of the synthetic methodologies described above. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a crucial role in reaction kinetics and product distribution.

In Chlorosulfonation Reactions:

Chlorosulfonation is often carried out using chlorosulfonic acid as both the reagent and the solvent. However, in some cases, an inert co-solvent such as dichloromethane (B109758) or chloroform (B151607) can be used to moderate the reactivity and improve the selectivity of the reaction. The use of a non-polar solvent can sometimes favor a specific regioisomer. For example, in the chlorosulfonation of some thiophene (B33073) derivatives, the use of dichloromethane as a solvent led to a different regiochemical outcome compared to the reaction in neat chlorosulfonic acid.

In Oxidative Chlorination Reactions:

For the oxidative chlorination of thiols or sulfides, the choice of solvent is critical for ensuring the solubility of the starting material and the stability of the sulfonyl chloride product. Common solvents include acetic acid, acetonitrile, and chlorinated hydrocarbons. Acetic acid can participate in the reaction by acting as a proton source, while acetonitrile is a polar aprotic solvent that can facilitate the reaction without interfering with the reagents.

In Sandmeyer-type Reactions:

The solvent system in a Sandmeyer-type reaction must be compatible with the highly reactive diazonium salt intermediate. Aqueous acidic solutions are typically used for the diazotization step. For the subsequent sulfonylation, a variety of solvents can be employed, including water, acetic acid, and acetonitrile. The use of acetonitrile has been shown to be effective in modern Sandmeyer protocols for the synthesis of aryl sulfonyl chlorides. researchgate.net The solubility of the copper catalyst and the SO₂ source in the chosen solvent is also a key factor for achieving high yields.

Temperature and Pressure Influence on Yield and Selectivity

While specific data for this compound is unavailable, the effects of temperature and pressure on analogous chlorosulfonation and Sandmeyer reactions are well-established principles.

Temperature: In direct chlorosulfonation reactions using chlorosulfonic acid, temperature control is critical. These reactions are typically highly exothermic.

Low Temperatures: Reactions are often initiated at low temperatures (0–5 °C) to control the reaction rate, prevent excessive charring, and minimize the formation of side products, such as symmetrical sulfones. nih.gov

Elevated Temperatures: In some cases, particularly with less reactive substrates or to drive the reaction to completion, a subsequent increase in temperature may be necessary. For instance, in Sandmeyer-type syntheses of sulfonyl chlorides from challenging electron-rich anilines, heating to 75 °C has been shown to be necessary to ensure full conversion of the intermediate diazonium salt. nih.gov However, higher temperatures can also lead to decomposition of the desired sulfonyl chloride product.

The optimal temperature profile is a delicate balance between achieving a reasonable reaction rate and maintaining the stability of both reactants and products to maximize yield and selectivity.

Pressure: Most laboratory-scale chlorosulfonation reactions are conducted at atmospheric pressure. The use of elevated pressure is generally not required unless gaseous reagents like sulfur dioxide are used from a cylinder. In such cases, pressure would influence the concentration of the dissolved gas in the reaction medium, thereby affecting the reaction rate. For syntheses involving stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)), the reaction proceeds conveniently at atmospheric pressure. nih.gov

The following table illustrates the effect of temperature on a related Sandmeyer-type sulfonyl chloride synthesis, highlighting the importance of optimizing this parameter.

| Entry | Substrate | Temperature (°C) | Conversion (%) | Notes |

| 1 | Electron-neutral aniline | Room Temp | >95 | Reaction proceeds smoothly at ambient temperature. |

| 2 | Electron-donating aniline | Room Temp | Incomplete | Diazonium intermediate accumulates at room temperature. |

| 3 | Electron-donating aniline | 75 | >95 | Heating is required for full conversion to the sulfonyl chloride. |

| Data derived from analogous reactions reported in the literature. nih.gov |

Catalyst Systems for Enhanced Synthesis

Catalysts play a crucial role in modern synthetic methodologies for sulfonyl chlorides, offering milder reaction conditions and improved yields compared to traditional stoichiometric methods.

Sandmeyer-Type Reactions: The classic Meerwein modification of the Sandmeyer reaction for producing sulfonyl chlorides utilizes copper salts, such as copper(I) chloride or copper(II) chloride, as catalysts. nih.govnih.gov These catalysts facilitate the single electron transfer (SET) process required for the conversion of the diazonium salt.

Photocatalysis: Visible-light photocatalysis has emerged as a sustainable alternative. Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (room temperature, visible light), offering a greener approach to the Meerwein chlorosulfonylation. nih.gov

Palladium Catalysis: For syntheses starting from arylboronic acids, palladium catalysts have been developed. These systems can promote carbon-sulfur bond formation, enabling the installation of a sulfonyl chloride group under mild conditions, which is notable given that palladium typically catalyzes the desulfonylation of such compounds. nih.gov

Ruthenium Catalysis: In specific cases of directed C-H activation, ruthenium(II) complexes have been used to catalyze sulfonation reactions with sulfonyl chlorides, although this typically leads to sulfone products rather than the sulfonyl chloride itself. scispace.com

The choice of catalyst is highly dependent on the chosen synthetic route and the nature of the starting materials. For the synthesis of this compound, a copper-catalyzed Sandmeyer reaction or a photocatalytic approach would be promising avenues to explore.

| Catalyst System | Reaction Type | Starting Material | Key Advantages |

| CuCl / CuCl₂ | Sandmeyer-Type | Aromatic Amine | Well-established, cost-effective. |

| Potassium Poly(heptazine imide) | Photocatalysis | Aromatic Amine | Metal-free, sustainable, mild conditions. nih.gov |

| Pd(OAc)₂ / Ligand | Cross-Coupling | Arylboronic Acid | High functional group tolerance, mild conditions. nih.gov |

Principles of Sustainable Synthesis

The synthesis of this compound can be designed to incorporate principles of sustainable chemistry, aiming to reduce environmental impact and enhance safety and efficiency.

Green Chemistry Considerations in Production

Green chemistry focuses on minimizing hazard and waste throughout the chemical lifecycle. For the synthesis of sulfonyl chlorides, several green strategies can be considered.

Solvent Choice: Traditional methods often use chlorinated solvents or large volumes of acetic acid. Green alternatives include using water as a solvent where possible. For example, efficient oxyhalogenation of thiols to sulfonyl chlorides has been demonstrated using an oxone-potassium chloride system in water. bldpharm.com

Reagent Selection: Replacing hazardous reagents is a core principle. Classical chlorosulfonation uses chlorosulfonic acid, a highly corrosive and reactive substance. Milder and safer chlorinating agents like N-chlorosuccinimide (NCS) can be used for the oxidative chlorination of thiol precursors. wikipedia.org The use of stable, solid SO₂ surrogates like DABSO avoids the handling of toxic, gaseous sulfur dioxide. nih.gov

Energy Efficiency: Employing photocatalytic methods that operate at room temperature using visible light can significantly reduce the energy consumption associated with heating reactions. nih.gov Similarly, electrochemical methods, which use electricity to drive the oxidative coupling of thiols and amines, represent a clean and efficient route to the corresponding sulfonamides, bypassing the sulfonyl chloride intermediate entirely under catalyst-free conditions. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.

A traditional synthesis of a sulfonyl chloride via a Sandmeyer reaction involves the diazotization of an amine followed by the copper-catalyzed reaction with SO₂ and HCl. The theoretical atom economy is impacted by the generation of nitrogen gas (N₂) and other stoichiometric byproducts.

Strategies to improve atom economy and minimize waste include:

Catalytic Routes: Using catalytic amounts of reagents (e.g., copper salts or photocatalysts) instead of stoichiometric ones significantly reduces waste. nih.govnih.gov

One-Pot Procedures: Combining multiple synthetic steps into a single pot, or "one-pot" reaction, eliminates the need for intermediate workup and purification steps. This reduces solvent usage and waste generation. For example, thiols can be converted directly into sulfonamides in a one-pot process by in-situ formation of the sulfonyl chloride followed by the addition of an amine. researchgate.net

Recycling Byproducts: In syntheses using reagents like N-chlorosuccinimide (NCS), the succinimide (B58015) byproduct can be recovered and re-halogenated, creating a more circular process. wikipedia.org

By carefully selecting the synthetic pathway and reaction conditions, the production of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and efficient process.

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group is a potent electrophile, making it highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, enabling the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages. These reactions typically proceed via a nucleophilic addition-elimination mechanism at the sulfur center.

Formation of Sulfonamides (e.g., with amines, hydrazines)

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of 2-phenyl-1,3-thiazole-5-sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The resulting sulfonamides are stable compounds and are a prominent structural motif in a variety of biologically active molecules. iaea.org

The general reaction proceeds as follows: C₉H₆ClNO₂S₂ + R¹R²NH → C₉H₆N₂O₂S₂(R¹R²) + HCl

The scope of this reaction is broad, accommodating a wide range of aliphatic, aromatic, and heterocyclic amines. For instance, the reaction of related heteroaryl sulfonyl chlorides with various amines produces the corresponding sulfonamides in good to excellent yields. documentsdelivered.com

Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields the corresponding sulfonylhydrazides. These derivatives are valuable intermediates themselves, capable of undergoing further transformations to create more complex heterocyclic systems.

Table 1: Examples of Sulfonamide Derivatives from a Related Thiazole Sulfonyl Chloride This table illustrates the types of sulfonamides that can be synthesized, based on derivatives of a related thiazole compound.

| Amine Nucleophile | Product |

|---|---|

| Ammonia | 2-Phenyl-1,3-thiazole-5-sulfonamide |

| Aniline | N-phenyl-2-phenyl-1,3-thiazole-5-sulfonamide |

| Piperidine | 1-[(2-Phenyl-1,3-thiazol-5-yl)sulfonyl]piperidine |

| Morpholine | 4-[(2-Phenyl-1,3-thiazol-5-yl)sulfonyl]morpholine |

Synthesis of Sulfonate Esters (e.g., with alcohols, phenols)

This compound readily reacts with alcohols and phenols to form sulfonate esters. This esterification is also typically conducted in the presence of a base like pyridine, which acts as a catalyst and an acid scavenger. Sulfonate esters are important compounds, not only as stable final products but also as excellent leaving groups in nucleophilic substitution reactions, thereby activating the hydroxyl group of the parent alcohol.

The general reaction is: C₉H₆ClNO₂S₂ + R-OH → C₉H₆NO₃S₂(R) + HCl

A wide variety of alcohols, from simple alkanols to complex polyfunctional molecules and phenols, can be used. The synthesis of sulfonic esters via the multicomponent reaction of arylazo sulfones and alcohols under visible light has been developed, highlighting modern approaches to this classic transformation. nih.gov

Table 2: Examples of Sulfonate Ester Derivatives This table illustrates the types of sulfonate esters that can be synthesized from this compound.

| Alcohol/Phenol | Product |

|---|---|

| Methanol | Methyl 2-phenyl-1,3-thiazole-5-sulfonate |

| Ethanol | Ethyl 2-phenyl-1,3-thiazole-5-sulfonate |

| Phenol | Phenyl 2-phenyl-1,3-thiazole-5-sulfonate |

Reactions with Thiols for Sulfonothioates

The reaction of sulfonyl chlorides with thiols (or their corresponding thiolates) can yield sulfonothioates, also known as thiosulfonates. This reaction is less commonly reported than sulfonamide or sulfonate ester formation but represents a viable pathway for creating a sulfur-sulfur bond. The reaction conditions are similar, often requiring a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

The general reaction is: C₉H₆ClNO₂S₂ + R-SH → C₉H₆NO₂S₃(R) + HCl

While specific examples starting from this compound are not extensively documented, the direct conversion of thiols to sulfonyl chlorides is a known process, and related reductive couplings of sulfonyl chlorides can produce thioethers, indicating the rich chemistry of sulfur-based transformations. documentsdelivered.comresearchgate.net

Reactions with Carbon Nucleophiles

While reactions with N, O, and S nucleophiles are most common, the sulfonyl group can also react with carbon-based nucleophiles, leading to the formation of C-S bonds and providing access to sulfones. Furthermore, the sulfonyl chloride or its derivatives can be employed in metal-catalyzed cross-coupling reactions.

Direct Sulfonylation Reactions

Direct sulfonylation involving the reaction of this compound with potent carbon nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones.

C₉H₆ClNO₂S₂ + R-MgX → C₉H₆NO₂S₂(R) + MgXCl

This reaction provides a direct route to connect a carbon fragment to the sulfonyl group. However, such reactions can be challenging. For example, attempts to use organometallic reagents like organolithiums and organocuprates with a related thiazolo-triazole sulfone system were reported to be unsuccessful, suggesting that the reactivity can be substrate-dependent and may require specific catalytic conditions. nih.gov

Cross-Coupling Reactions (e.g., metal-catalyzed couplings of derived species)

The thiazole ring and its derivatives are amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. While the sulfonyl chloride group itself is not typically used directly in standard cross-coupling protocols like Suzuki or Heck reactions, it can serve as a precursor to suitable coupling partners.

More directly, heteroaryl sulfonyl chlorides can themselves act as coupling partners in desulfitative cross-coupling reactions. In these transformations, a palladium catalyst facilitates the coupling of the sulfonyl chloride with a C-H bond of another aromatic system, with the extrusion of sulfur dioxide (SO₂). This approach allows for the direct arylation of heteroarenes using sulfonyl chlorides as the aryl source. chemrevlett.com For example, the palladium-catalyzed C-H arylation of oxazoles with arenesulfonyl chlorides has been reported. chemrevlett.com

Alternatively, derivatives of this compound can be prepared for use in cross-coupling. For example, a halogen atom could be introduced onto the phenyl ring of a sulfonamide derivative, which could then participate in Suzuki, Heck, or Sonogashira couplings to introduce further molecular diversity. Nickel-catalyzed cross-coupling reactions of sulfonamides have also been developed, establishing that the C-N bond in certain sulfonamides can be activated for C-C bond formation. nsf.govnih.gov

Table 3: Potential Cross-Coupling Reactions of 2-Phenyl-1,3-thiazole Derivatives This table outlines hypothetical cross-coupling reactions based on established methodologies for related heteroaryl systems.

| Coupling Type | Thiazole Derivative | Coupling Partner | Potential Product |

|---|---|---|---|

| Desulfitative Arylation | This compound | Benzene | 5-Phenyl-2-phenyl-1,3-thiazole |

| Suzuki Coupling | N-(4-bromophenyl)-2-phenyl-1,3-thiazole-5-sulfonamide | Arylboronic acid | N-(biphenyl-4-yl)-2-phenyl-1,3-thiazole-5-sulfonamide derivative |

Transformations Involving the 1,3-Thiazole Ring System

The reactivity of the 1,3-thiazole ring is a cornerstone of its utility in synthetic chemistry. The presence of both sulfur and nitrogen heteroatoms imparts a unique electronic nature to the ring, influencing its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the thiazole ring at the 2-position is, in principle, susceptible to electrophilic aromatic substitution reactions. The thiazole ring itself is considered an electron-withdrawing group, which would deactivate the attached phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta and para positions. However, the sulfonyl chloride group at the 5-position of the thiazole is also strongly electron-withdrawing, which would further deactivate the entire molecule.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The feasibility and outcome of such reactions on this compound would be highly dependent on the reaction conditions, including the nature of the electrophile and the catalyst employed. Specific experimental data on these reactions for this particular compound are not readily found in the surveyed literature.

Modifications and Functionalization of the Thiazole Core

The thiazole ring itself can undergo a variety of modifications. The C4-position of the thiazole ring is the most nucleophilic carbon and is often the site of electrophilic attack. However, in the case of this compound, the presence of the strongly deactivating sulfonyl chloride group at the adjacent C5-position would likely render the C4-position less reactive towards electrophiles.

Functionalization of the thiazole core could potentially be achieved through metallation-transmetallation sequences, followed by quenching with an appropriate electrophile. For instance, deprotonation at the C4-position with a strong base, if achievable in the presence of the sulfonyl chloride, could generate a nucleophilic species for further reaction.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While there is a wealth of literature on the use of thiazole derivatives in MCRs, specific examples incorporating this compound are not prominently reported.

This compound as a Versatile Synthetic Building Block

The utility of this compound as a synthetic precursor is primarily derived from the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a wide array of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides and sulfonate esters, respectively. This reactivity allows for the facile incorporation of the 2-phenyl-1,3-thiazole-5-sulfonyl scaffold into a diverse range of molecular frameworks.

The 2-phenyl-1,3-thiazole scaffold is a key feature in numerous biologically active compounds. nih.gov Consequently, this compound serves as a critical intermediate for constructing larger, more complex molecules with potential pharmaceutical applications. The formation of a sulfonamide linkage is a robust and widely used reaction in medicinal chemistry to connect different molecular fragments. By reacting the sulfonyl chloride with various primary or secondary amines, chemists can systematically build libraries of compounds for biological screening. researchgate.net For instance, the sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to biological targets like enzymes or receptors. researchgate.netresearchgate.net The stability of the thiazole ring and the sulfonamide bond ensures the integrity of the molecular architecture under physiological conditions.

Beyond simple derivatization, the sulfonamide derivatives of this compound are valuable precursors for the synthesis of novel and complex heterocyclic systems. The nitrogen atom of the newly formed sulfonamide can participate in subsequent intramolecular or intermolecular cyclization reactions. This strategy allows for the construction of fused-ring systems where the thiazole is annulated to another heterocyclic ring, leading to unique molecular geometries and properties. iaea.org Research has demonstrated that thiazole derivatives bearing a sulfonamide moiety can be elaborated into more complex structures such as pyranothiazoles or thiazolopyranopyrimidines. iaea.org These multi-ring systems are of significant interest in drug discovery and materials science.

| Precursor Type | Reaction Partner | Resulting Heterocyclic System | Potential Application Area |

|---|---|---|---|

| N-Alkenyl Thiazole Sulfonamide | Intramolecular Cyclization | Fused Dihydropyridine-Thiazole | Medicinal Chemistry |

| N-(2-aminoaryl) Thiazole Sulfonamide | Intramolecular Condensation | Benzothiadiazine-Thiazole Derivative | Bioactive Compounds |

| Thiazole Sulfonamide | α,β-Unsaturated Ketone | Fused Pyrimidine-Thiazole | Functional Dyes |

| Thiazole Sulfonamide | Hydrazonoyl Halides | Linked Thiazole-Triazole Systems | Antimicrobial Agents |

Role in Reagent and Ligand Design

The structural and electronic features of the 2-phenyl-1,3-thiazole-5-sulfonyl group make it an attractive component in the design of specialized reagents and ligands for catalysis.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The performance of an asymmetric catalyst is critically dependent on the structure of its chiral ligand. Chiral sulfonamides have been explored as effective ligands and Brønsted acids in a variety of metal-catalyzed and organocatalytic reactions. mcgill.ca

By reacting this compound with enantiomerically pure amines or amino alcohols, a new class of chiral ligands can be synthesized. The rigidity of the phenylthiazole backbone can provide a well-defined steric environment around a coordinated metal center, while the stereocenter on the amine fragment directs the stereochemical outcome of the reaction. Furthermore, the sulfur atom itself can be a source of chirality, as seen in the development of chiral sulfoxide (B87167) ligands, which have proven to be a versatile class of ligands for asymmetric catalysis. nih.govnih.gov The proximity of the chiral information to the potential coordination sites (thiazole nitrogen and sulfonyl oxygens) is advantageous for effective stereochemical control.

| Chiral Amine Precursor | Resulting Chiral Ligand Type | Potential Asymmetric Reaction |

|---|---|---|

| (R)-1-Phenylethanamine | Bidentate N,N-Ligand (with modification) | Asymmetric Hydrogenation |

| (1R,2S)-Norephedrine | Bidentate N,O-Ligand | Asymmetric Addition of Dialkylzinc Reagents |

| L-Proline Methyl Ester | Bidentate N,O-Ligand | Asymmetric Diels-Alder Reaction |

| (R)-2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) | Axially Chiral N,O-Ligand | Enantioselective C-C Bond Formation |

The this compound is a valuable building block for precursors to functional organic materials, particularly those used in organic electronics. The thiazole ring is an electron-deficient heterocycle, and the attachment of a powerful electron-withdrawing sulfonyl group (-SO2Cl), or its sulfonamide/sulfonate derivatives, significantly enhances this property. This strong electron-accepting character is a key design feature for n-type organic semiconductor materials.

By incorporating the 2-phenyl-1,3-thiazole-5-sulfonyl unit into larger π-conjugated systems, chemists can systematically tune the electronic energy levels (specifically, lowering the Lowest Unoccupied Molecular Orbital, or LUMO) of the resulting molecules. This strategy is fundamental in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfonyl chloride provides a convenient reactive handle to attach this electron-deficient unit to other aromatic or vinylic building blocks via reactions like Suzuki or Stille coupling (after conversion of the sulfonyl chloride to a different functional group) or by forming sulfonamide links to other functional monomers.

Photochemical and Electrochemical Transformations Utilizing this compound and its Derivatives

The study of photochemical and electrochemical reactions of this compound and its derivatives is an emerging area with potential for novel synthetic applications.

The photochemistry of aryl sulfonyl compounds is not extensively documented but offers intriguing possibilities. Research on related aryl sulfonium (B1226848) salts has shown that the carbon-sulfur bond can undergo homolytic cleavage upon irradiation with UV light to generate aryl radicals. nih.govacs.org By analogy, it is plausible that the C5-S bond of the 2-phenyl-1,3-thiazole ring could be photolabile. Photolysis could potentially lead to the formation of a 2-phenyl-1,3-thiazol-5-yl radical and a chlorosulfonyl radical (•SO2Cl). Such reactive radical intermediates could then be trapped or used in subsequent bond-forming reactions, opening up new, non-thermal pathways for the functionalization of the thiazole ring.

In the realm of electrochemistry, aryl sulfonyl chlorides are known to undergo a two-electron reduction at the cathode. This process typically involves the cleavage of the sulfur-chlorine bond to generate a sulfinate anion (ArSO₂⁻) and a chloride ion. Applying this to this compound would provide a clean and efficient electrochemical route to 2-phenyl-1,3-thiazole-5-sulfinic acid or its salts. Sulfinates are versatile synthetic intermediates in their own right, serving as precursors to sulfones, sulfinamides, and other sulfur-containing compounds. Furthermore, the thiazole ring itself may possess redox activity, offering possibilities for electrochemically-driven polymerization or coupling reactions to create novel conductive polymers or dimeric structures. Electrochemical methods for generating sulfonyl radicals are also being developed, which could provide an alternative to photochemical activation for radical-based syntheses. rsc.org

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2-Phenyl-1,3-thiazole-5-sulfonyl chloride, ¹H and ¹³C NMR are fundamental in determining the arrangement of atoms.

Proton (¹H) NMR for Hydrogen Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group and the single proton on the thiazole (B1198619) ring will resonate in specific regions of the spectrum.

The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.4 and 8.1 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the thiazole substituent. The single proton at the C4 position of the thiazole ring is expected to appear as a singlet in the downfield region of the aromatic part of the spectrum, likely around δ 8.0-8.5 ppm, due to the deshielding effects of the adjacent sulfur atom and the sulfonyl chloride group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet |

| Thiazole-H4 | 8.0 - 8.5 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the thiazole ring (ipso-carbon) will have a chemical shift influenced by the heterocycle. The carbons of the thiazole ring will also have characteristic chemical shifts. The C2 carbon, attached to the phenyl group and nitrogen, and the C5 carbon, bearing the sulfonyl chloride group, are expected to be significantly deshielded and appear further downfield. The C4 carbon will appear at a chemical shift typical for an sp² hybridized carbon in a five-membered heterocycle.

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl-C (ipso) | ~132 |

| Phenyl-C (ortho) | ~127 |

| Phenyl-C (meta) | ~129 |

| Phenyl-C (para) | ~131 |

| Thiazole-C2 | >160 |

| Thiazole-C4 | ~125 |

| Thiazole-C5 | >145 |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound. A COSY spectrum would show correlations between coupled protons, helping to assign the signals within the phenyl ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made from the individual ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride group and the aromatic rings.

The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which are typically strong and appear in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C=N stretching vibration of the thiazole ring is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| S=O Asymmetric Stretch | 1370 - 1400 | Strong |

| S=O Symmetric Stretch | 1170 - 1200 | Strong |

| S-Cl Stretch | 600 - 700 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₆ClNO₂S₂. The nominal molecular weight is approximately 259 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would be expected, which is characteristic of compounds containing one chlorine atom.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. For this compound, the expected monoisotopic mass is 258.95285 Da. uni.lu HRMS would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Common fragmentation pathways in the mass spectrum might involve the loss of the sulfonyl chloride group (SO₂Cl) or cleavage of the thiazole ring.

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 259/261 | Molecular Ion |

| [M-Cl]⁺ | 224 | Loss of Chlorine |

| [M-SO₂Cl]⁺ | 160 | Loss of Sulfonyl Chloride |

| [C₆H₅CN]⁺ | 103 | Phenyl Cyanide Fragment |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Searches for quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, specifically applied to this compound have not yielded published research. Consequently, detailed information regarding its electronic structure, predicted reactivity, and mechanistic insights into its potential reactions is unavailable. Similarly, molecular modeling studies focusing on its reaction pathways and the characterization of transition states have not been reported.

Furthermore, there is a lack of published data on the computational prediction of spectroscopic parameters for this compound and their comparison with experimental data. Such studies are crucial for validating theoretical models and providing a deeper understanding of the molecule's spectroscopic signatures.

In-depth conformational analysis and the study of intermolecular interactions, which are fundamental to understanding the compound's behavior in various environments, have also not been the subject of published computational research. Likewise, a detailed exploration of its structure-reactivity relationships through computational methods is not present in the current body of scientific literature.

While computational studies exist for other related thiazole derivatives, the strict focus on this compound reveals a gap in the current research landscape. Future computational work could provide valuable insights into the fundamental chemical and physical properties of this compound.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modalities

While the classical reactivity of sulfonyl chlorides in forming sulfonamides and sulfonates is extensively utilized, future research will likely focus on uncovering and harnessing new chemical transformations of 2-phenyl-1,3-thiazole-5-sulfonyl chloride. The unique electronic properties conferred by the phenylthiazole scaffold could be leveraged in emerging catalytic cycles.

Key areas for exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Research could explore the hydrosulfonylation of various alkenes and alkynes using this compound, activated by a suitable photocatalyst. semanticscholar.org This approach could provide direct access to complex sulfones that are otherwise difficult to synthesize.

Transition-Metal-Catalyzed Cross-Coupling: Beyond its use as an electrophile, the sulfonyl chloride group can participate in transition-metal-catalyzed reactions. Future studies may investigate its role in desulfonylative coupling reactions, where the SO2Cl group is extruded to form new carbon-carbon or carbon-heteroatom bonds. This would position this compound as a novel arylating or thiazolylating agent.

C-H Functionalization: Directed C-H activation is a rapidly advancing field. Investigations into whether the thiazole (B1198619) nitrogen or the sulfonyl group can direct the functionalization of adjacent C-H bonds would be a significant step forward. For instance, reactions could be designed for the formal sulfonylation of unactivated picolyl C–H bonds, expanding the toolkit for modifying heterocyclic structures. nih.gov

Radical-Mediated Reactions: The sulfonyl chloride moiety can be a precursor to sulfonyl radicals. Exploring novel radical addition and cyclization reactions initiated by the radical derived from this compound could lead to the synthesis of unique and complex heterocyclic systems. Silyl radical-mediated activation, for example, has been shown to be effective for sulfamoyl chlorides and could be adapted for this substrate. acs.org

Table 1: Potential Novel Reactivity Modalities Click on column headers to sort

| Reactivity Modality | Key Reagents/Catalysts | Potential Product Class |

|---|---|---|

| Photoredox Hydrosulfonylation | Ru(bpy)₃Cl₂, Eosin Y | Thiazolyl-substituted alkyl/vinyl sulfones |

| Desulfonylative Coupling | Palladium or Nickel catalysts | Biaryl or heteroaryl-thiazole compounds |

| Directed C-H Sulfonylation | Transition metal catalysts (e.g., Rh, Pd) | Functionalized picolyl sulfones |

| Telluride-Ion Assisted Coupling | Sodium telluride (Na₂Te) | Alkyl aryl sulfones |

Integration into Automated Synthesis and Flow Chemistry Platforms

The shift towards automated and continuous manufacturing processes in the chemical industry presents a significant opportunity for the synthesis and application of this compound. mdpi.comwuxiapptec.com Flow chemistry, in particular, offers enhanced safety, scalability, and process control, which are highly relevant for reactions involving sulfonyl chlorides. rsc.org

Future research in this area will likely focus on:

Continuous Flow Synthesis: Developing a fully continuous process for the production of this compound. This could involve the flow synthesis of the 2-phenylthiazole (B155284) precursor followed by an in-line chlorosulfonylation step. mdpi.com Such processes can safely handle hazardous reagents like chlorosulfonic acid and manage highly exothermic reactions by leveraging superior heat and mass transfer in microreactors or tubular reactors. wuxiapptec.comrsc.org

Telescoped Reactions: Designing multi-step sequences where this compound is generated and consumed in a continuous, uninterrupted stream ("telescoped" synthesis). For example, a flow reactor could be set up to synthesize the sulfonyl chloride, which is then immediately mixed with a stream of an amine to produce a target sulfonamide without isolating the intermediate. researchgate.netresearchgate.net This minimizes handling of the reactive sulfonyl chloride and reduces waste from workup and purification steps.

High-Throughput Screening: Utilizing automated platforms to rapidly synthesize libraries of derivatives. An automated system could dispense this compound into an array of vials, each containing a different amine or alcohol, to quickly generate a large number of novel sulfonamides or sulfonates for biological screening.

Development of Sustainable and Economically Viable Production Methods

Traditional methods for synthesizing aryl sulfonyl chlorides often rely on harsh reagents like excess chlorosulfonic acid or thionyl chloride, which generate significant acidic waste. rsc.org Future research will prioritize the development of greener, more sustainable, and cost-effective synthetic routes.

Promising avenues for investigation include:

Metal-Free Oxidative Chlorination: Developing methods that use environmentally benign oxidants. For example, a system using ammonium (B1175870) nitrate (B79036) as a catalyst with oxygen as the terminal oxidant could be adapted for the conversion of a corresponding thiol or disulfide precursor into this compound. rsc.org

Heterogeneous Photocatalysis: Employing recyclable, metal-free photocatalysts, such as potassium poly(heptazine imide), to mediate the synthesis from corresponding diazonium salts. nih.gov This approach leverages visible light and avoids the use of transition metal catalysts, enhancing the sustainability of the process.

Aqueous Synthesis: Exploring synthetic methods that use water as the primary solvent. The use of reagents like oxone in combination with a chloride source (e.g., KCl) in water has been shown to be effective for the oxyhalogenation of thiols and disulfides, presenting a green alternative to organic solvents. rsc.org

Recyclable Reagents: Investigating chlorinating agents like N-chlorosuccinimide (NCS), where the succinimide (B58015) byproduct can be recovered and re-oxidized back to NCS, creating a more atom-economical and sustainable process. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Production Methods Click on column headers to sort

| Method | Key Reagents | Advantages | Sustainability Aspect |

|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | Well-established, high reactivity | Generates significant acidic waste |

| Metal-Free Aerobic Oxidation | Thiol, O₂, NH₄NO₃, HCl | Uses oxygen as terminal oxidant | Reduces reliance on harsh chlorinating agents |

| Heterogeneous Photocatalysis | Diazonium salt, K-PHI, SO₂ source | Uses visible light, recyclable catalyst | Avoids transition metals, mild conditions |

| Aqueous Oxone Method | Thiol/Disulfide, Oxone, KCl, H₂O | Uses water as solvent | Eliminates volatile organic solvents |

Interdisciplinary Applications in Chemical Sciences (e.g., novel reagent development)

The 2-phenyl-1,3-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.netbohrium.com Therefore, this compound is a valuable reagent for creating new chemical entities for drug discovery and other fields.

Future perspectives in this domain include:

Medicinal Chemistry and Drug Discovery: The primary future application will be its use as a versatile building block for constructing libraries of novel sulfonamides. researchgate.netiaea.org These libraries can be screened against a wide array of biological targets, such as enzymes (e.g., kinases, carbonic anhydrases) and receptors, to identify new therapeutic leads. acs.orgacs.orgnih.gov The combination of the phenylthiazole core with the sulfonamide linker provides a rich structural template for optimization.

Chemical Probe Development: Its reactivity can be harnessed to design and synthesize chemical probes for studying biological systems. For example, it could be used to create activity-based probes or covalent inhibitors that target specific amino acid residues in proteins.

Materials Science: While less explored, thiazole-containing compounds have potential applications in materials science, for instance, in the development of organic dyes and polymers. researchgate.net Future work could investigate the synthesis of novel polymers or functional materials where the 2-phenyl-1,3-thiazole-5-sulfonamide moiety is incorporated to impart specific electronic or physical properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenyl-1,3-thiazole-5-sulfonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of the thiazole ring followed by chlorination. Reaction optimization can be achieved using Design of Experiments (DOE) principles, such as factorial designs, to evaluate variables like temperature, stoichiometry, and catalyst loading. Statistical analysis of these parameters minimizes experimental runs while maximizing yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FT-IR). For structural confirmation, single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, as demonstrated in related thiazole derivatives .

Q. What safety protocols are critical when handling sulfonyl chlorides like this compound?

- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Work under inert atmospheres to avoid hydrolysis. Safety data sheets for analogous sulfonyl chlorides emphasize rigorous control of moisture and reactive byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, accelerating reaction discovery .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl chloride derivatives?

- Methodological Answer : Systematic meta-analysis of literature under controlled variables (solvent polarity, nucleophile strength). Reproduce conflicting experiments with standardized conditions and validate via kinetic studies (e.g., stopped-flow spectroscopy) .

Q. How does steric hindrance from the phenyl group influence the compound’s application in polymer or metal-organic framework (MOF) synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.